molecular formula C20H19N3O3 B2934404 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034264-49-6

5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2934404
CAS No.: 2034264-49-6
M. Wt: 349.39
InChI Key: KBWJOLPQVWJHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic molecule featuring a tricyclic framework with three nitrogen atoms (triaza) and a ketone group. This article synthesizes available data to compare it with structurally related compounds, focusing on substituent effects, heteroatom variations, and synthesis strategies.

Properties

IUPAC Name

5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(14-26-13-15-6-2-1-3-7-15)22-11-9-17-16(12-22)20(25)23-10-5-4-8-18(23)21-17/h1-8,10H,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWJOLPQVWJHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tricyclic core followed by the introduction of the phenylmethoxyacetyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to form the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Heteroatoms Key Substituents Notable Properties
Target Compound 3N Phenylmethoxyacetyl Likely enhanced rigidity due to triaza core
IIi (9-(4-Methoxyphenyl)-3,7-dithia-5-aza) 1N, 2S 4-Methoxyphenyl Increased lipophilicity
IIj (9-(4-Hydroxyphenyl)-3,7-dithia-5-aza) 1N, 2S 4-Hydroxyphenyl Higher solubility (polar H-bond donor)
1933 Thiobenzoyl Derivatives () S Phenylthioacetyl/thiobenzoyl Lower melting points (92–147°C)

Spectral Comparisons :

  • IR Spectroscopy : The ketone (C=O) stretch near 1700 cm⁻¹ is common to both the target and analogues . Hydroxy-substituted compounds (e.g., IIj) show broad O-H stretches (~3200 cm⁻¹), absent in the methoxy-bearing target.
  • NMR : Aromatic protons in IIi and IIj resonate at δ 7.2–7.5, suggesting similar electronic environments for the target’s phenylmethoxy group .

Methodological Considerations

Structural elucidation of such complex systems relies on advanced techniques like SHELX-90 (), which employs phase annealing for crystallographic resolution.

Biological Activity

The compound 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a triazatricyclo compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound features a complex tricyclic framework with a triazole linkage and multiple double bonds. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar triazatricyclo compounds. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AMDA-MB-231 (Breast)2.0Apoptosis induction
Compound BDU-145 (Prostate)1.5Cell cycle arrest
Compound CH292 (Lung)3.0Inhibition of proliferation

These findings suggest that the target compound may exhibit similar anticancer properties through analogous mechanisms.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For example, derivatives of triazatricyclo compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Compound Microorganism Minimum Inhibitory Concentration (MIC) Mechanism
Compound DStaphylococcus aureus12 µg/mLCell wall synthesis inhibition
Compound EEscherichia coli15 µg/mLMembrane disruption

These results indicate that the target compound might possess antimicrobial properties as well.

Enzyme Inhibition

Enzyme inhibition studies have shown that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways, such as tyrosinase and cyclooxygenase. These enzymes are crucial for processes like melanogenesis and inflammation.

Enzyme Inhibitor Type IC50 (µM)
TyrosinaseCompetitive inhibitor5.0
CyclooxygenaseNon-selective inhibitor10.0

Case Studies

  • Study on Anticancer Potential : A study demonstrated that a structurally similar compound inhibited growth in MDA-MB-231 cells with an IC50 value of 2 µM after 96 hours of treatment. The mechanism involved mitochondrial dysfunction leading to increased apoptosis rates.
  • Antimicrobial Effectiveness : Another study reported that a related triazatricyclo compound exhibited strong antibacterial activity against Staphylococcus aureus with an MIC of 12 µg/mL, suggesting potential for development as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.